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Compound of Interest

Compound Name: Neopeltolide

Cat. No.: B1256781

For Researchers, Scientists, and Drug Development Professionals

Neopeltolide, a marine macrolide first isolated from a deep-water sponge of the family
Neopeltidae, has garnered significant attention in the scientific community due to its potent
antiproliferative and antifungal activities. Its complex molecular architecture, featuring a 14-
membered macrolactone core embedded with a stereochemically rich tetrahydropyran ring and
an oxazole-containing side chain, has made it a challenging and attractive target for total
synthesis. This application note provides a detailed overview of the latest and most significant
total synthesis methods for neopeltolide, with a focus on providing researchers with
comprehensive experimental protocols and comparative data to aid in future synthetic
endeavors and analog development.

Comparative Analysis of Recent Total Syntheses

The total synthesis of neopeltolide has been accomplished by numerous research groups,
each employing unique strategies and key reactions. The following table summarizes the
guantitative data from several prominent and recent syntheses, offering a comparative
perspective on their efficiency.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1256781?utm_src=pdf-interest
https://www.benchchem.com/product/b1256781?utm_src=pdf-body
https://www.benchchem.com/product/b1256781?utm_src=pdf-body
https://www.benchchem.com/product/b1256781?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Principal
Investigator

Year

Longest
Linear
Sequence
(Steps)

Overall Yield
(%)

Key
Strategy/Re

action(s)

Reference

Fuwa, H.

2022

11

12

Macrocyclizat
ion/Transann
ular Pyran

Cyclization

[1]

Lee, E.

2008

15

Not Reported

Prins
Macrocyclizat

ion

[2](3]

Scheidt, K. A.

2008

16 (from
known

material)

Not Reported

Prins-type
Macrocyclizat

ion

[2]4]

Panek, J. S.

2007

19

Not Reported

Oxymercurati
on for

Tetrahydropyr
an Formation

[2](5]

Floreancig, P.

E.

2009

13 (formal

synthesis)

Not Reported

DDQ-
mediated
Intramolecula
r Prins

Cyclization

[2](6]

Roulland, E.

Not Reported

Not Reported

Ru(ll)-
catalyzed
alkyne-enal
coupling,
Pd(0)-
catalyzed
Cross-

coupling

[2]

Key Synthetic Strategies and Visualized Workflows
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The diverse approaches to neopeltolide's total synthesis highlight a range of powerful
synthetic methodologies. Below are graphical representations of the retrosynthetic logic
employed in some of the key syntheses, generated using the DOT language.
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Caption: Retrosynthetic analysis of the Fuwa group's 2022 total synthesis of Neopeltolide.

Aldehyde Fragment

Linear Hydroxy Dioxinone Prins-type Macrocyclization Neopeltolide Macrolactone

<« Mitsunobu Esterification
B-Hydroxy Dioxinone
Neopeltolide
Oxazole Side Chain

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the Scheidt group's total synthesis of Neopeltolide.
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Caption: Retrosynthetic analysis of the Floreancig group's formal synthesis of Neopeltolide.
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Detailed Experimental Protocols

This section provides detailed methodologies for key transformations cited in the recent total
syntheses of neopeltolide. These protocols are intended to be a practical guide for
researchers in the field.

Fuwa Group (2022): Macrocyclization/Transannular
Pyran Cyclization[1]

This key transformation constructs the 14-membered macrolactone and the embedded
tetrahydropyran ring in a single, highly stereocontrolled step from a linear seco-acid precursor.

Protocol:

« Esterification: To a solution of the C1-C7 carboxylic acid fragment and the C8-C16 alcohol
fragment in toluene, is added 2,4,6-trichlorobenzoyl chloride and triethylamine. The reaction
mixture is stirred at room temperature. After completion, the mixture is filtered and the filtrate
is concentrated. The residue is then dissolved in toluene and added to a solution of 4-
dimethylaminopyridine (DMAP) in toluene at reflux.

e Macrocyclization/Transannular Pyran Cyclization: The resulting solution containing the
esterified product is then treated with a gold(l) catalyst, such as [IPrAuCI)/AgOTf, and a
molybdenum catalyst, MoO2(acac)2, to initiate the tandem macrocyclization and
transannular pyran cyclization. The reaction is monitored by TLC.

o Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is
removed under reduced pressure. The crude product is purified by silica gel column
chromatography to afford the neopeltolide macrolactone.

Scheidt Group (2008): Prins-type Macrocyclization[2][4]

The Scheidt synthesis features a Lewis acid-catalyzed intramolecular cyclization to
simultaneously form the tetrahydropyran ring and the macrocycle.

Protocol:
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Precursor Synthesis: The linear precursor, a -hydroxy dioxinone derivative, is synthesized
through the coupling of an aldehyde fragment with a -hydroxy dioxinone.

Macrocyclization: The linear precursor is dissolved in a suitable solvent, such as
dichloromethane, and cooled to a low temperature (e.g., -78 °C). A Lewis acid, for example,
scandium(lll) triflate (Sc(OTf)3), is then added to initiate the intramolecular Prins-type
cyclization.

Quenching and Purification: The reaction is carefully monitored and quenched upon
completion by the addition of a suitable quenching agent. The mixture is then warmed to
room temperature, and the organic layer is separated, dried, and concentrated. The resulting
crude product is purified by column chromatography to yield the neopeltolide macrolactone.

Floreancig Group (2009): DDQ-mediated Intramolecular
Prins Cyclization[2][6]

This formal synthesis utilizes an oxidative cyclization strategy to construct the core of
neopeltolide.

Protocol:

Enol Acetate Formation: The macrocyclic endiyne precursor is treated with acetic acid in the
presence of a ruthenium catalyst, such as [Ru(p-cymene)CI2]2, to afford the corresponding
enol acetate with regioselectivity.

Oxidative Cyclization: The purified enol acetate is dissolved in 1,2-dichloroethane and
treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of 2,6-
dichloropyridine and lithium perchlorate (LiCIO4). This mixture induces the generation of an
oxocarbenium ion followed by an intramolecular Prins cyclization.

Purification: After the reaction is complete, it is quenched and worked up. The crude product
is then purified by silica gel chromatography to provide the ketone intermediate, which is a
known precursor to the neopeltolide macrolactone.

Conclusion
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The total syntheses of neopeltolide presented herein showcase the ingenuity and power of
modern organic synthesis. The development of novel strategies, such as the
macrocyclization/transannular pyran cyclization and Prins-type macrocyclizations, has
significantly improved the efficiency of accessing this complex natural product. The detailed
protocols and comparative data provided in this application note are intended to serve as a
valuable resource for the chemical and pharmaceutical research communities, facilitating
further investigation into the medicinal potential of neopeltolide and the development of novel
analogs with improved therapeutic properties. The ongoing efforts in this field continue to push
the boundaries of synthetic chemistry and contribute to the advancement of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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